![molecular formula C26H22N4O3 B2638823 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide CAS No. 956791-34-7](/img/structure/B2638823.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide" is a complex organic molecule featuring a unique structure that includes a benzoisoquinolinone moiety and a pyrazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:
Formation of the Benzoisoquinolinone Core:
Starting with a naphthalene derivative, the core is synthesized through a series of oxidation and cyclization reactions.
Reaction conditions: Use of strong oxidizing agents like potassium permanganate, followed by acidic conditions for cyclization.
Synthesis of the Pyrazole Derivative:
The pyrazole ring is formed via condensation reactions involving hydrazine and an appropriate β-diketone.
Reaction conditions: Often involves refluxing in ethanol or other suitable solvents with catalytic amounts of acid or base.
Coupling the Two Fragments:
The benzoisoquinolinone and pyrazole derivatives are then coupled using amide bond formation techniques, typically involving carboxylic acid activation (e.g., EDC, DCC) and nucleophilic attack by the amine group.
Industrial Production Methods
While the laboratory synthesis is more straightforward and geared towards research, industrial production methods would require optimization for scale, cost, and efficiency. This might involve:
Continuous Flow Chemistry: For more efficient and scalable reactions.
Catalysis: Utilizing catalysts to improve yields and reduce reaction times.
Green Chemistry Approaches: To minimize environmental impact and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the benzoisoquinolinone ring, potentially yielding hydroxylated derivatives.
Reduction: The carbonyl groups in the benzoisoquinolinone moiety can be reduced to the corresponding alcohols.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation agents (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
The compound is highly relevant in multiple fields:
Chemistry
Reaction Mechanisms: Studying the detailed pathways and intermediates involved in its chemical reactions.
Material Science: Potential use in creating novel materials due to its unique structure.
Biology
Biological Probes: Used to study biological pathways and interactions at a molecular level.
Enzyme Inhibition Studies: Investigating its potential as an enzyme inhibitor, particularly in pathways linked to diseases.
Medicine
Drug Design: As a lead compound for developing new therapeutic agents, especially for targeting specific diseases.
Pharmacological Research: Understanding its bioactivity and potential side effects.
Industry
Agrochemicals: Potential use in designing novel agrochemicals for crop protection.
Polymer Chemistry: Incorporation into polymer structures to confer specific properties.
Mécanisme D'action
The exact mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide largely depends on its application:
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: Could modulate signaling pathways by interacting with receptors or other proteins involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)butanamide: Lacks the benzoisoquinolinone moiety, potentially altering its biological activity.
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbutanamide: Missing the pyrazole group, which could affect its pharmacokinetic properties.
Uniqueness
The combination of a benzoisoquinolinone core with a pyrazole moiety is relatively rare, providing unique opportunities for drug design and material science applications.
Its dual functional groups allow for a diverse range of chemical reactions and potential modifications, enhancing its utility in various fields.
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide holds considerable promise in multiple scientific and industrial domains, thanks to its complex structure and versatile reactivity.
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-17-16-22(30(28-17)19-10-3-2-4-11-19)27-23(31)14-7-15-29-25(32)20-12-5-8-18-9-6-13-21(24(18)20)26(29)33/h2-6,8-13,16H,7,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBLXNVCIFBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
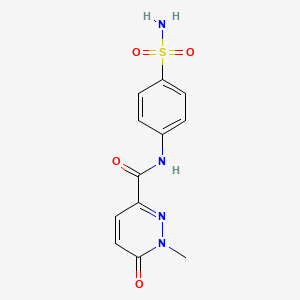

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)
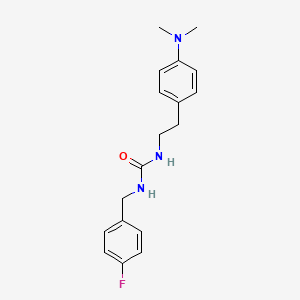
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)
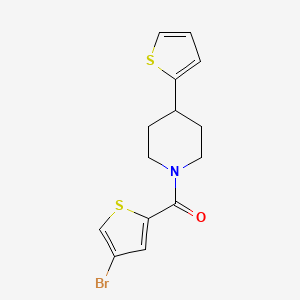
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
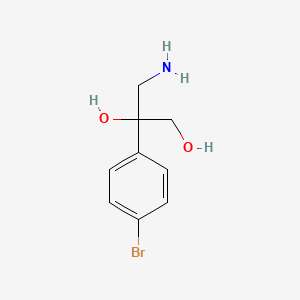

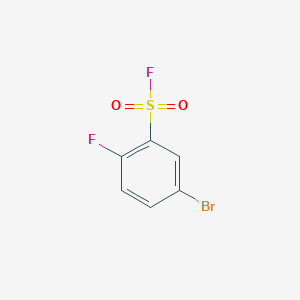
![2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE](/img/structure/B2638756.png)
![3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2638759.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2638761.png)
![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2638762.png)
